molecular formula C7H4BrIO B052014 5-Bromo-2-iodobenzaldehyde CAS No. 689291-89-2

5-Bromo-2-iodobenzaldehyde

Número de catálogo B052014
Número CAS: 689291-89-2
Peso molecular: 310.91 g/mol
Clave InChI: MOELYMOGQIDKNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-iodobenzaldehyde is a useful synthetic intermediate . It has a molecular weight of 310.92 . It is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .


Synthesis Analysis

The synthesis of 5-Bromo-2-iodobenzaldehyde involves several steps. It can be prepared from 4-bromo-2-(bromomethyl)phenol . The reaction conditions include the use of dipyridinium dichromate in dichloromethane at 20℃ for 4 hours in an inert atmosphere . Another method involves the use of oxalyl dichloride, dimethyl sulfoxide, and triethylamine in dichloromethane at temperatures ranging from -70 to -10℃ for 1.25 hours in an inert atmosphere .


Molecular Structure Analysis

The IUPAC name for 5-Bromo-2-iodobenzaldehyde is the same . The InChI code is 1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H . The InChI key is MOELYMOGQIDKNW-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromo-2-iodobenzaldehyde is used in various chemical reactions. It is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .


Physical And Chemical Properties Analysis

5-Bromo-2-iodobenzaldehyde is a solid . It has a boiling point of 89-92°C . The storage temperature is ambient temperature or 2-8°C in a dark place in an inert atmosphere .

Aplicaciones Científicas De Investigación

Medical Synthesis

5-Bromo-2-iodobenzaldehyde is used in medical synthesis . It is often used as a building block in the synthesis of various pharmaceutical compounds. The presence of both bromine and iodine atoms makes it a versatile reagent in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Cancer Research

This compound has been used in studies aiming to develop new treatments for cancer . The halogenated benzaldehyde structure of 5-Bromo-2-iodobenzaldehyde can be incorporated into potential anticancer agents, enhancing their ability to interact with biological targets.

Material Science

In the field of material science, 5-Bromo-2-iodobenzaldehyde is used to provide blue light-emitting materials . These materials can be used in the development of organic light-emitting diodes (OLEDs), which are used in various electronic devices like televisions and smartphones.

Environmental Research

5-Bromo-2-iodobenzaldehyde is also used in environmental research . Its reactivity and persistence in the environment can be studied to understand the behavior and impact of similar organic pollutants.

Safety and Hazards

The safety information for 5-Bromo-2-iodobenzaldehyde includes several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name

5-bromo-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOELYMOGQIDKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621000
Record name 5-Bromo-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-iodobenzaldehyde

CAS RN

689291-89-2
Record name 5-Bromo-2-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 5-bromo-2-iodobenzonitrile (7.4 g, 24.2 mmol) in THF (40 mL) at −78° C. was added diisobutylaluminium hydride (1 M in hexanes; 24.2 mL, 24.2 mmol) over 5 minutes, and the reaction was allowed to warm to room temperature and monitored by analytical tlc. After stirring overnight at room temperature, starting material was still present, so the mixture was cooled to 0° C. and additional diisobutylaluminium hydride (1 M in hexanes; 10.0 mL, 10.0 mmol) was added. After stirring for 2 hours at room temperature, no starting material was seen by analytical tlc, so the mixture was carefully quenched with freshly saturated aqueous Na2SO4 and diluted with EtOAc. The mixture was stirred vigorously for 1 hour and then filtered through Celite. The filtrate was concentrated, and the resulting oil solidified on standing. The solid was stirred vigorously in CH2Cl2 and 1N aqueous HCl, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-iodobenzonitrile (5.00 g, 16.00 mmoles) in anhydrous tetrahydrofuran (80 ml) at −80° C. is added diisobutyl aluminium hydride (16.0 ml, 16.0 mmoles, 1M solution in toluene) dropwise over 10 minutes. The reaction mixture is stirred at −80° C. for a 1 hour, then allowed to warm to ambient temperature and stir overnight. Additional diisobutyl aluminium hydride (16.0 ml, 16.0 mmoles, 1M solution in toluene) is next added dropwise at room temperature, and the reaction mixture further stirred for 1 hour. After careful quenching with 2M hydrochloric acid (cooling in ice bath), the crude product is extracted with ethyl acetate (×2), then all organics are combined and dried over magnesium sulfate and filtered. The filtrate is evaporated under reduced pressure then purified by flash column chromatography (isohexane to 10% ethyl acetate in isohexane eluant) to afford 5-bromo-2-iodobenzaldehyde (0.85 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-bromo-2-iodobenzonitrile (25.2 g, 81.8 mmol) in tetrahydrofuran (140 mL) was cooled to −78° C. and diisobutylaluminum hydride (1.0M in hexanes; 115 mL, 115 mmol) over 10 minutes, and the reaction was allowed to warm to room temperature and left stirring overnight. Analytical LCMS indicated consumption of starting material so the mixture was carefully quenched with ethyl acetate and methanol. After 1.5 hours the solution was concentrated then diluted with dichloromethane. 1N Aqueous hydrochloric acid was added and a precipitate formed as the reaction was stirred vigorously for 1 hour. The precipitate was filtered off and the filtrate was evaporated then triturated with dichloromethane and hexanes, which caused more precipitate to form. The mixture was filtered and the organic portions were set aside while the combined precipitates were suspended in tetrahydrofuran and 6N hydrochloric acid (aqueous). The reaction was stirred vigorously for 1 hour at which point analytical TLC indicated complete formation of the product. The reaction was extracted with dichloromethane and combined with the previous organic portions. The mixture was dried over magnesium sulfate then filtered, evaporated, and purified by silica gel chromatography (0-15% dichloromethane in hexanes) to yield the title compound.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 5-bromo-2-iodobenzonitrile (7.4 g, 24.2 mmol) in. THF (40 mL) at −78° C. was added diisobutylaluminium hydride (1M in hexanes; 24.2 mL, 24.2 mmol) over 5 minutes, and the reaction was allowed to warm to room temperature and monitored by analytical tlc. After stirring overnight at room temperature, starting material was still present, so the mixture was cooled to 0° C. and additional diisobutylaluminium hydride (1M in hexanes; 10.0 mL, 10.0 mmol) was added. After stirring for 2 hours at room temperature, no starting material was seen by analytical tlc, so the mixture was carefully quenched with freshly saturated aqueous Na2SO4 and diluted with EtOAc. The mixture was stirred vigorously for 1 hour and then filtered through Celite. The filtrate was concentrated, and the resulting oil solidified on standing. The solid was stirred vigorously in CH2Cl2 and 1N aqueous HCl, and the aqueous layer was separated and extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
24.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.